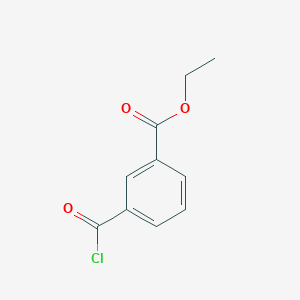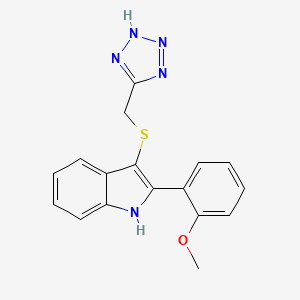
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. It is a derivative of phosphonothioic acid and is characterized by the presence of phenyl, dichlorophenyl, and methyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester typically involves the reaction of phenylphosphonothioic acid with 3,5-dichlorophenol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonothioates.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphonothioate derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and fungicides due to its effectiveness in controlling pests and diseases.
Wirkmechanismus
The mechanism of action of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptophos: Another organophosphorus compound with similar structural features but different substituents.
Phosvel: Known for its use as a pesticide, similar to phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester.
Abar: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl, dichlorophenyl, and methyl ester groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71432-20-7 |
|---|---|
Molekularformel |
C13H11Cl2O2PS |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
(3,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H11Cl2O2PS/c1-16-18(19,13-5-3-2-4-6-13)17-12-8-10(14)7-11(15)9-12/h2-9H,1H3 |
InChI-Schlüssel |
LDQKDZDQQPPUPM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



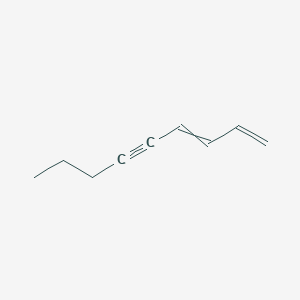


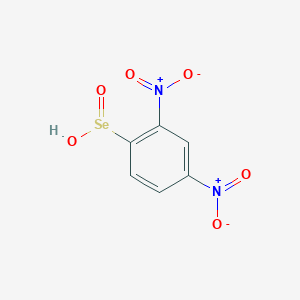
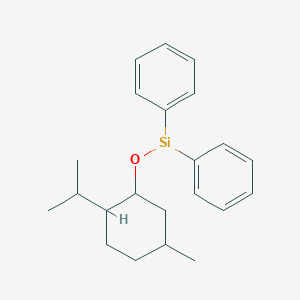
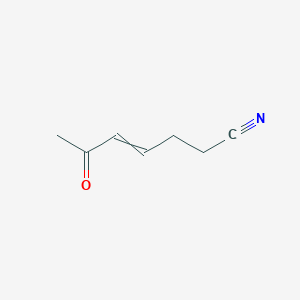
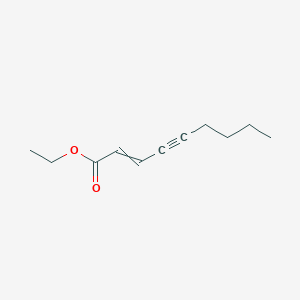
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
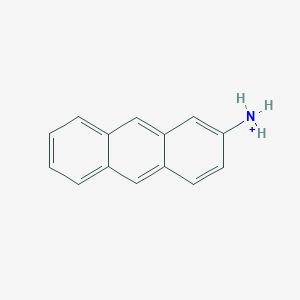
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

